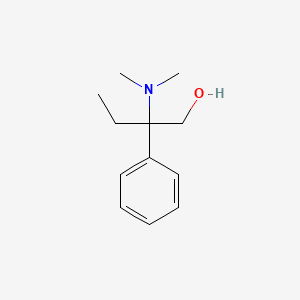

2-(Dimethylamino)-2-phenylbutan-1-ol

Vue d'ensemble

Description

2-(Dimethylamino)-2-phenylbutan-1-ol is an organic compound that features a dimethylamino group, a phenyl group, and a butanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol typically involves the reaction of a phenyl-substituted butanone with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation of the final product to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)-2-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 2-(Dimethylamino)-2-phenylbutan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its reactivity is attributed to the dimethylamino group, which can engage in hydrogen bonding and nucleophilic attacks.

Biology

Research indicates that this compound may interact with various biomolecules, influencing their activity. Studies have investigated its potential effects on cellular pathways and its role in modulating biological responses .

Medicine

Ongoing research is exploring the therapeutic potential of this compound. Notably, it has been studied as a precursor for pharmaceutical compounds, including those aimed at treating gastrointestinal disorders. For instance, it is linked to the synthesis of Trimebutine, a drug used for treating functional gastrointestinal disorders .

Case Studies

- Trimebutine Synthesis : A study demonstrated the efficient synthesis of Trimebutine from this compound through a series of chemical transformations. This work highlights the compound's utility in pharmaceutical applications .

- Biological Activity Assessment : Research has shown that derivatives of this compound exhibit varying degrees of biological activity against specific cellular targets. This underscores its potential as a lead compound in drug discovery .

Industrial Applications

In industrial chemistry, this compound is utilized in producing various chemicals and materials. Its properties make it suitable for applications in agrochemicals and polymer production.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(Dimethylamino)-2-phenylbutan-1-ol include:

- 2-(Dimethylamino)ethanol

- 2-(Dimethylamino)pyridine

- Dimethylaniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a dimethylamino group, a phenyl group, and a butanol backbone

Activité Biologique

2-(Dimethylamino)-2-phenylbutan-1-ol, also known as Trimebutine, is a compound that exhibits significant biological activity, particularly in the context of gastrointestinal motility and pain management. This article reviews its pharmacological properties, mechanisms of action, and clinical applications based on various research findings.

| Property | Value |

|---|---|

| CAS Number | 39068-94-5 |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| Solubility | Soluble in organic solvents; specific solubility varies by solvent |

| Storage Conditions | 2-8°C, away from moisture |

Trimebutine acts primarily as a spasmolytic agent , influencing gastrointestinal motility through several mechanisms:

- Calcium Channel Modulation : At high concentrations, it inhibits voltage-dependent L-type calcium channels in smooth muscle cells, reducing calcium influx and subsequently decreasing gastrointestinal peristalsis .

- Opioid Receptor Interaction : Trimebutine exhibits weak agonistic properties at mu-opioid receptors, which may contribute to its analgesic effects. It binds selectively but with lower affinity compared to natural ligands .

- Dual Action on Smooth Muscle : Depending on the concentration, Trimebutine can enhance or inhibit smooth muscle contractions. Lower concentrations tend to stimulate contractions, while higher concentrations inhibit them, allowing for normalization of abnormal intestinal activity without disrupting normal transit times .

Biological Activity and Clinical Applications

Trimebutine is primarily indicated for the symptomatic treatment of conditions such as:

- Irritable Bowel Syndrome (IBS) : It helps alleviate abdominal pain and regulates bowel movements.

- Postoperative Paralytic Ileus : Used to promote recovery of bowel function following abdominal surgery .

Case Studies

- Efficacy in IBS : A clinical trial demonstrated that patients receiving Trimebutine reported significant reductions in abdominal pain and discomfort compared to placebo groups. The study highlighted its ability to modulate gut motility effectively without adverse effects on normal physiological processes .

- Postoperative Recovery : In a study involving patients post-abdominal surgery, those treated with Trimebutine showed faster recovery of bowel function and reduced incidence of postoperative ileus compared to those who did not receive the treatment. This suggests its utility in enhancing postoperative recovery protocols .

Pharmacokinetics

Trimebutine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. The pharmacokinetic profile indicates a favorable distribution and metabolism, primarily through hepatic pathways leading to active metabolites such as nor-trimebutine, which also exhibit pharmacological activity .

Propriétés

IUPAC Name |

2-(dimethylamino)-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCWNZJOVSBOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959891 | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39068-94-5 | |

| Record name | 2-(Dimethylamino)-2-phenylbutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39068-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2RS)-2-(Dimethylamino)-2-phenylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-(dimethylamino)-β-ethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM2T99PCL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.